molecular formula C9H14ClN3O6 B1664349 Serine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, acetate (ester), L- CAS No. 84993-78-2

Serine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, acetate (ester), L-

Cat. No. B1664349
CAS RN: 84993-78-2
M. Wt: 295.68 g/mol
InChI Key: OTAJCYVSDYZZHG-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ACO Ser CNU is a therapeutic agent.

Scientific Research Applications

Synthesis and Stability

  • Nikiforova et al. (1989) explored the synthesis and properties of various isomers of methyl esters of N-[(2-chloroethyl)nitrosocarbamoyl]glycyl-L-leucine, which differ in the position of the nitroso group. This research highlighted significant differences in stability and biological activity between these isomers (Nikiforova et al., 1989).

Antineoplastic Properties

  • Eisenbrand et al. (1988) discussed the development of 2-chloroethyl-N-nitroso-carbamoyl(CNC)-amino acid derivatives linked to steroid hormones. These derivatives, including CNC-amino acids, were tested against hormone-dependent mammary carcinomas, showing significant activity in hormone-dependent tumors (Eisenbrand et al., 1988).

Potential in Cancer Treatment

  • Zeller et al. (2004) examined the antineoplastic activity of ester and amide derivatives of N-[N'-(2-chloroethyl)-N'-nitrosocarbamoyl]-amino acids in rat leukemia. The study found that amide derivatives were highly active, with some compounds effecting cures in the dose range investigated (Zeller et al., 2004).

properties

CAS RN

84993-78-2

Product Name

Serine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, acetate (ester), L-

Molecular Formula

C9H14ClN3O6

Molecular Weight

295.68 g/mol

IUPAC Name

methyl (2S)-3-acetyloxy-2-[[2-chloroethyl(nitroso)carbamoyl]amino]propanoate

InChI

InChI=1S/C9H14ClN3O6/c1-6(14)19-5-7(8(15)18-2)11-9(16)13(12-17)4-3-10/h7H,3-5H2,1-2H3,(H,11,16)/t7-/m0/s1

InChI Key

OTAJCYVSDYZZHG-ZETCQYMHSA-N

Isomeric SMILES

CC(=O)OC[C@@H](C(=O)OC)NC(=O)N(CCCl)N=O

SMILES

CC(=O)OCC(C(=O)OC)NC(=O)N(CCCl)N=O

Canonical SMILES

CC(=O)OCC(C(=O)OC)NC(=O)N(CCCl)N=O

Appearance

Solid powder

Other CAS RN

84993-78-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ACO Ser CNU

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Serine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, acetate (ester), L-
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Serine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, acetate (ester), L-
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Serine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, acetate (ester), L-
Reactant of Route 4
Serine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, acetate (ester), L-
Reactant of Route 5
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Serine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, acetate (ester), L-
Reactant of Route 6
Serine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, acetate (ester), L-

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